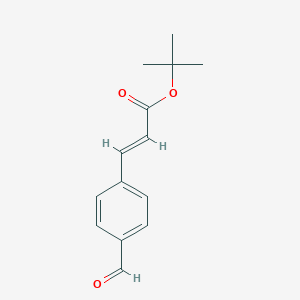

(E)-tert-Butyl 3-(4-formylphenyl)acrylate

Description

BenchChem offers high-quality (E)-tert-Butyl 3-(4-formylphenyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-tert-Butyl 3-(4-formylphenyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (E)-3-(4-formylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-10H,1-3H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMQCKGSKVARCL-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(E)-tert-Butyl 3-(4-formylphenyl)acrylate chemical properties

An In-depth Technical Guide to (E)-tert-Butyl 3-(4-formylphenyl)acrylate

Introduction: A Bifunctional Scaffold for Advanced Synthesis

(E)-tert-Butyl 3-(4-formylphenyl)acrylate, identified by CAS Numbers 144374-53-8 and 208036-26-4, is a highly versatile organic compound that serves as a pivotal building block in modern chemical research.[1][2] Its structure is a compelling marriage of distinct chemical functionalities: an α,β-unsaturated ester, a sterically demanding tert-butyl group, and a reactive para-substituted benzaldehyde. This unique combination makes it an invaluable intermediate for researchers, scientists, and drug development professionals.

The molecule's backbone is an acrylate moiety, with the "(E)" designation confirming a trans configuration across the carbon-carbon double bond, a critical stereochemical feature that dictates its reactivity and the geometry of its downstream products.[3] The presence of both a polymerizable vinyl group and a versatile aldehyde "handle" within a single conjugated system allows for the strategic design of complex polymers, advanced materials, and novel therapeutic agents.[1][3] This guide provides an in-depth exploration of its synthesis, properties, and reactivity, offering field-proven insights for its application.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of (E)-tert-Butyl 3-(4-formylphenyl)acrylate is essential for its effective handling, reaction design, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆O₃ | [1][2] |

| Molecular Weight | 232.28 g/mol | [2] |

| CAS Number | 144374-53-8 / 208036-26-4 | [1][2] |

| Appearance | White to off-white solid | |

| Boiling Point (Predicted) | 354.0 ± 25.0 °C | [4] |

| Density (Predicted) | 1.097 ± 0.06 g/cm³ | [4] |

| Polar Surface Area (PSA) | 43.37 Ų | [1] |

The moderate Polar Surface Area (PSA) suggests the potential for reasonable permeability across biological membranes, a key consideration in medicinal chemistry applications.[1]

Strategic Synthesis: Pathways to a Bifunctional Intermediate

The synthesis of (E)-tert-Butyl 3-(4-formylphenyl)acrylate is most effectively achieved through palladium-catalyzed cross-coupling reactions, which offer exceptional control over the crucial (E)-stereochemistry. The Wittig reaction and its variants also present viable, stereoselective alternatives.

The Mizoroki-Heck Reaction: A Preferred Strategy

The Mizoroki-Heck reaction is the premier method for synthesizing this compound, prized for its high stereoselectivity and broad functional group tolerance.[3][5] The reaction couples an aryl halide, such as 4-bromobenzaldehyde, with tert-butyl acrylate.

Causality of Experimental Design: The choice of a palladium catalyst, typically Pd(OAc)₂, is foundational, as it efficiently cycles between Pd(0) and Pd(II) oxidation states to facilitate the carbon-carbon bond formation.[5][6] A phosphine ligand (e.g., P(o-Tolyl)₃) is employed to stabilize the palladium catalyst and modulate its reactivity.[7] A hindered organic base, like triethylamine (TEA), is essential to neutralize the hydrohalic acid generated during the reaction, driving the catalytic cycle forward and regenerating the active Pd(0) species.[5][6] The reaction inherently favors the formation of the thermodynamically more stable (E)-isomer.[6][8]

Caption: Catalytic cycle of the Mizoroki-Heck Reaction.

Experimental Protocol: Mizoroki-Heck Synthesis

-

To a dry, nitrogen-purged reaction vessel, add 4-bromobenzaldehyde (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and tri(o-tolyl)phosphine (0.04 equiv.).

-

Add anhydrous acetonitrile as the solvent, followed by triethylamine (1.5 equiv.).

-

Add tert-butyl acrylate (1.2 equiv.) to the mixture.

-

Degas the mixture by bubbling nitrogen through it for 15 minutes.

-

Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).[7]

-

Cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.[7]

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure (E)-product.[9]

The Wittig Reaction: A Classic Alternative

The Wittig reaction provides another robust route by reacting an aldehyde with a phosphorus ylide.[10] For this target molecule, one would react terephthalaldehyde (4-formylbenzaldehyde) with a stabilized ylide, such as (tert-butoxycarbonylmethylene)triphenylphosphorane.

Causality of Experimental Design: The key to the high (E)-selectivity of this reaction lies in the use of a "stabilized" ylide.[11] The electron-withdrawing ester group adjacent to the carbanion delocalizes the negative charge, making the ylide less reactive and more stable. This stability allows the reaction intermediates to equilibrate to the more thermodynamically favored anti-oxaphosphetane, which subsequently collapses to form the (E)-alkene and triphenylphosphine oxide.[12]

Caption: Mechanism of the (E)-selective Wittig Reaction.

Spectroscopic and Analytical Characterization

Rigorous characterization is paramount to confirm the structure and purity of the synthesized compound. The data below are representative of what is expected for (E)-tert-Butyl 3-(4-formylphenyl)acrylate, based on analysis of structurally similar compounds.[13][14]

| Technique | Feature | Expected Chemical Shift / Value | Rationale |

| ¹H NMR | Aldehyde H | δ ≈ 9.9-10.1 ppm (s, 1H) | Deshielded proton of the formyl group. |

| Aromatic H | δ ≈ 7.9 ppm (d, 2H) & 7.7 ppm (d, 2H) | AA'BB' system of a para-substituted aromatic ring. | |

| Vinylic H (α to C=O) | δ ≈ 6.5 ppm (d, 1H, J ≈ 16 Hz) | Trans coupling to the other vinylic proton. | |

| Vinylic H (β to C=O) | δ ≈ 7.7 ppm (d, 1H, J ≈ 16 Hz) | Trans coupling; deshielded by the aromatic ring. | |

| tert-Butyl H | δ ≈ 1.5 ppm (s, 9H) | Nine equivalent protons of the tert-butyl group. | |

| ¹³C NMR | Aldehyde C=O | δ ≈ 191 ppm | Carbonyl carbon of the aldehyde. |

| Ester C=O | δ ≈ 166 ppm | Carbonyl carbon of the tert-butyl ester. | |

| Vinylic & Aromatic C | δ ≈ 118-145 ppm | Multiple signals for the sp² carbons. | |

| tert-Butyl Quaternary C | δ ≈ 81 ppm | Quaternary carbon of the tert-butyl group. | |

| tert-Butyl Methyl C | δ ≈ 28 ppm | Methyl carbons of the tert-butyl group. | |

| FT-IR | C=O Stretch (Aldehyde) | ν ≈ 1700 cm⁻¹ | Strong absorption from the aldehyde carbonyl. |

| C=O Stretch (Ester) | ν ≈ 1715 cm⁻¹ | Strong absorption from the conjugated ester carbonyl. | |

| C=C Stretch (Alkene) | ν ≈ 1640 cm⁻¹ | Absorption from the acrylate double bond. | |

| C-H Out-of-Plane Bend | ν ≈ 980 cm⁻¹ | Characteristic band for a trans-disubstituted alkene. | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 232.11 | Corresponds to the molecular formula C₁₄H₁₆O₃.[1] |

| Major Fragment | m/z = 176 | Loss of isobutylene (56 Da) from the tert-butyl ester. | |

| Major Fragment | m/z = 175 | Loss of the tert-butyl radical (57 Da). |

Chemical Reactivity and Synthetic Utility

The synthetic power of (E)-tert-Butyl 3-(4-formylphenyl)acrylate stems from the distinct and addressable reactivity of its functional groups.[1] This allows for sequential or orthogonal chemical transformations.

Caption: Key reactive sites of the title compound.

-

The Aldehyde Group: This is a versatile electrophilic center. It readily undergoes:

-

Nucleophilic Addition/Reduction: Reduction with agents like sodium borohydride converts the aldehyde to a primary alcohol (hydroxymethyl group).

-

Oxidation: Mild oxidation yields the corresponding carboxylic acid.

-

Condensation Reactions: Reaction with primary amines forms imines, providing a gateway to further functionalization or bioconjugation.[1][3]

-

-

The Acrylate Moiety: The electron-withdrawing nature of the ester polarizes the double bond, making it a classic Michael acceptor.

-

Conjugate (Michael) Addition: A wide range of nucleophiles (e.g., thiols, amines, carbanions) will add to the β-carbon, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3]

-

Polymerization: The vinyl group can participate in radical polymerization, allowing the molecule to be incorporated as a monomer into polymer chains. This introduces reactive aldehyde pendants into the resulting material.[15][16]

-

-

The tert-Butyl Ester: This group is relatively stable to basic and nucleophilic conditions due to steric hindrance.[16] However, it serves as an excellent protecting group for the carboxylic acid, as it can be selectively and cleanly cleaved under specific acidic conditions (e.g., using trifluoroacetic acid, TFA) to unmask the acrylic acid functionality.[17]

Applications in Drug Development and Materials Science

The dual functionality of (E)-tert-Butyl 3-(4-formylphenyl)acrylate makes it a high-value precursor in several advanced fields.

-

Drug Discovery: The aryl acrylate scaffold is a privileged structure found in numerous bioactive compounds.[3][18] This molecule can serve as a starting point for the synthesis of complex drug candidates. The acrylate can function as a covalent warhead for targeted inhibitors, while the aldehyde can be used as an anchor point for linking to other pharmacophores or for conjugation to carrier molecules.

-

Polymer and Materials Science: As a functional monomer, it is used to synthesize specialty polymers. The bulky tert-butyl group imparts properties like hardness, hydrophobicity, and weatherability to the polymer backbone.[15][16] The pendant aldehyde groups can be used for post-polymerization modification, such as cross-linking the material or grafting other molecules onto the polymer surface.

Conclusion

(E)-tert-Butyl 3-(4-formylphenyl)acrylate is more than a simple chemical; it is a strategic synthetic tool. Its well-defined stereochemistry, coupled with orthogonally reactive functional groups, provides researchers with a reliable and versatile platform for innovation. From the controlled synthesis of complex pharmaceuticals to the design of functional polymers, a thorough understanding of its chemical properties, as outlined in this guide, is the key to unlocking its full potential.

References

-

BYJU'S. Heck Reaction Mechanism. [Link]

-

Organic Synthesis. Heck Coupling. [Link]

-

Wikipedia. Heck reaction. [Link]

-

Biblio. Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. [Link]

-

Slideshare. Heck cross coupling reaction. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

The Organic Portal. Wittig Reaction - Common Conditions. [Link]

-

Scribd. The Wittig Reaction Formal Lab Report. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

-

Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

-

ACS Publications. The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. [Link]

-

PubChem. tert-Butyl acrylate. [Link]

-

Organic Syntheses. Procedure. [Link]

-

The Royal Society of Chemistry. The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. [Link]

-

National Institute of Standards and Technology. tert-Butyl acrylate - the NIST WebBook. [Link]

-

ResearchGate. Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate. [Link]

- Google Patents.

-

ResearchGate. FT-IR spectra of poly(tert-butyl acrylate) (PtBA) and poly(acrylic acid) (PAA). [Link]

- Google Patents.

-

Univar Solutions. Tert.-Butyl Acrylate (TBA). [Link]

-

IOPscience. Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. [Link]

-

Carnegie Mellon University. ATRP of Acrylates. [Link]

-

MDPI. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. [Link]

- Google Patents.

-

MassBank. Acrylic acids and derivatives. [Link]

-

AWS. Example of Butyl acrylate Purification. [Link]

-

AMOLF. Investigation of polymerization mechanisms of poly(n-Buyl Acrylate)s generated in different solvents by LC-ESI-MS2. [Link]

Sources

- 1. (E)-tert-Butyl 3-(4-formylphenyl)acrylate (144374-53-8) for sale [vulcanchem.com]

- 2. 208036-26-4|tert-Butyl (E)-3-(4-formylphenyl)acrylate|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. (E)-tert-butyl 3-(3-formylphenyl)acrylate CAS#: 934622-50-1 [m.chemicalbook.com]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Heck cross coupling reaction | PPTX [slideshare.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 12. sciepub.com [sciepub.com]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. chemicals.basf.com [chemicals.basf.com]

- 16. discover.univarsolutions.com [discover.univarsolutions.com]

- 17. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 18. mdpi.com [mdpi.com]

(E)-tert-Butyl 3-(4-formylphenyl)acrylate synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of (E)-tert-Butyl 3-(4-formylphenyl)acrylate

Introduction: A Versatile Bifunctional Building Block

(E)-tert-Butyl 3-(4-formylphenyl)acrylate, identified by its CAS Registry Number 144374-53-8, is a highly functionalized organic molecule of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure, with a molecular formula of C₁₄H₁₆O₃, uniquely combines three key chemical features: an α,β-unsaturated ester, a sterically demanding tert-butyl group, and a reactive aromatic aldehyde (formyl) group.[1][2]

This strategic combination makes it a valuable synthetic intermediate. The acrylate moiety serves as a Michael acceptor and a monomer for polymerization, while the formyl group provides a reactive handle for a wide array of transformations, including reductive amination, Wittig reactions, and aldol condensations.[1][3] The "(E)" stereoisomer, denoting a trans configuration across the alkene double bond, is typically the thermodynamically favored and synthetically targeted product in common cross-coupling strategies.[3] This guide provides a comprehensive overview of a field-proven method for its synthesis via the Heck-Mizoroki reaction, followed by a detailed protocol for its purification and rigorous characterization.

Synthesis via Palladium-Catalyzed Heck-Mizoroki Cross-Coupling

The construction of the C-C bond between the aromatic ring and the acrylate moiety is efficiently achieved through the palladium-catalyzed Heck-Mizoroki reaction. This method is renowned for its reliability, functional group tolerance, and high stereoselectivity in forming the (E)-alkene.[3][4] The reaction couples an aryl halide, in this case, 4-bromobenzaldehyde, with an activated alkene, tert-butyl acrylate.

The choice of catalyst components is critical for success. While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. The key to activating less reactive aryl bromides (and especially chlorides) often lies in the choice of ligand.[5] A bulky, electron-rich phosphine ligand like tri-tert-butylphosphine (P(t-Bu)₃) promotes the crucial oxidative addition step and enhances catalyst stability and turnover.[5][6] An inorganic base is required to neutralize the hydrogen bromide generated during the catalytic cycle.

Caption: Heck-Mizoroki reaction workflow for synthesis.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

-

Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 eq), palladium(II) acetate (0.02 eq), and tri-tert-butylphosphine (0.04 eq).

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is crucial as the Pd(0) active species is sensitive to oxygen.

-

Reagent Addition: Under a positive pressure of inert gas, add cesium carbonate (Cs₂CO₃, 2.0 eq) followed by anhydrous dioxane as the solvent. Then, add tert-butyl acrylate (1.5 eq) via syringe.

-

Reaction Execution: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromobenzaldehyde is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[7]

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Protocol Validation: The Heck Catalytic Cycle

The success of this synthesis is underpinned by the well-understood Heck-Mizoroki catalytic cycle.

-

Oxidative Addition: The Pd(0) active catalyst, generated in situ from Pd(OAc)₂, reacts with 4-bromobenzaldehyde to form a Pd(II) complex.

-

Olefin Coordination & Insertion: The tert-butyl acrylate coordinates to the palladium center, followed by migratory insertion into the Palladium-aryl bond. This step dictates the regioselectivity.

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a palladium-hydride species. This step preferentially forms the more stable (E)-isomer.

-

Reductive Elimination & Catalyst Regeneration: The base (Cs₂CO₃) facilitates the removal of HBr from the palladium-hydride complex, regenerating the active Pd(0) catalyst to re-enter the cycle.[4][6]

Purification and Characterization

The crude product obtained from the work-up is a dark oil or solid that requires purification to remove unreacted starting materials, byproducts, and residual catalyst.

Purification Protocol: Flash Column Chromatography

-

Adsorbent: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Column Packing: Pack a glass chromatography column with the silica gel slurry.[7]

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this silica onto which the product is adsorbed and carefully add it to the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). The polarity is optimized based on TLC analysis.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield (E)-tert-Butyl 3-(4-formylphenyl)acrylate as a solid or viscous oil.

Caption: Workflow for product purification and characterization.

Characterization Data: A Self-Validating System

The identity, stereochemistry, and purity of the final compound are confirmed by a suite of spectroscopic and chromatographic techniques. The data from each method should be consistent and collectively validate the structure.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~10.0 ppm (s, 1H, -CHO), ~7.9 ppm (d, 2H, Ar-H), ~7.7 ppm (d, 2H, Ar-H), ~7.6 ppm (d, J ≈ 16 Hz, 1H, Ar-CH=), ~6.5 ppm (d, J ≈ 16 Hz, 1H, =CH-CO), ~1.5 ppm (s, 9H, -C(CH₃)₃) |

| ¹³C NMR | Chemical Shift (δ) | ~191 ppm (CHO), ~165 ppm (C=O ester), ~142 ppm (Ar-CH=), ~139 ppm (Ar-C), ~135 ppm (Ar-C), ~130 ppm (Ar-CH), ~128 ppm (Ar-CH), ~122 ppm (=CH-CO), ~81 ppm (-C(CH₃)₃), ~28 ppm (-C(CH₃)₃) |

| FTIR | Wavenumber (cm⁻¹) | ~2980 cm⁻¹ (C-H stretch, aliphatic), ~1715 cm⁻¹ (C=O stretch, α,β-unsaturated ester), ~1700 cm⁻¹ (C=O stretch, aldehyde), ~1640 cm⁻¹ (C=C stretch, alkene), ~1200-1150 cm⁻¹ (C-O stretch, ester) |

| Mass Spec. | m/z | Expected Exact Mass: 232.11 Da.[1] Observed: [M+H]⁺ at 233.1, [M+Na]⁺ at 255.1 |

| HPLC | Purity | >95% (as determined by peak area integration) |

Causality in Data Interpretation:

-

¹H NMR: The large coupling constant (J ≈ 16 Hz) between the two vinylic protons is definitive proof of the (E)- or trans-stereochemistry.[8] The distinct signals for the aldehyde, aromatic, vinylic, and tert-butyl protons confirm the presence of all key structural components.

-

FTIR: The presence of two distinct carbonyl (C=O) peaks confirms both the aldehyde and the unsaturated ester functionalities.[9][10]

-

Mass Spectrometry: The observed molecular ion peak corresponding to the calculated molecular weight provides unequivocal confirmation of the compound's elemental composition.[1]

-

HPLC: A single major peak in the chromatogram confirms the high purity of the isolated compound, validating the effectiveness of the purification protocol.[11]

References

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. pubs.acs.org. [Link]

-

Mizoroki-Heck coupling of aryl bromides with tert-butyl acrylate. ResearchGate. [Link]

-

Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. Biblio. [Link]

-

Heck Reaction—State of the Art. MDPI. [Link]

-

tert-Butyl acrylate - Mass spectrum (electron ionization). National Institute of Standards and Technology. [Link]

-

Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal. [Link]

-

tert-Butyl acrylate | C7H12O2. PubChem. [Link]

-

The Wittig Reaction. Organic Reactions. [Link]

-

The Wittig Reaction Lab Report. EduBirdie. [Link]

-

The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. National Institutes of Health. [Link]

-

Scanning Thermal Lithography of Tailored tert-Butyl Ester Protected Carboxylic Acid Functionalized (Meth)acrylate. ris.utwente.nl. [Link]

-

The WITTIG REACTION With CHEMILUMINESCENCE!. chem.rochester.edu. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

tert-Butyl acrylate - IR Spectrum. National Institute of Standards and Technology. [Link]

-

The Wittig Reaction Formal Lab Report. Scribd. [Link]

-

Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate. ResearchGate. [Link]

-

The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. The Royal Society of Chemistry. [Link]

-

FT-IR spectra of poly(tert-butyl acrylate) (PtBA) and poly(acrylic acid) (PAA). ResearchGate. [Link]

-

(E)-3-(4-Acetyl-phenyl)-acrylic acid butyl ester. PubChem. [Link]

-

Butyl Acrylate Ftit. Scribd. [Link]

-

Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. iopscience.iop.org. [Link]

Sources

- 1. (E)-tert-Butyl 3-(4-formylphenyl)acrylate (144374-53-8) for sale [vulcanchem.com]

- 2. 144374-53-8 | tert-Butyl 3-(4-formylphenyl)acrylate - AiFChem [aifchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Heck Reaction—State of the Art [mdpi.com]

- 5. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 6. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. ris.utwente.nl [ris.utwente.nl]

- 10. researchgate.net [researchgate.net]

- 11. e3s-conferences.org [e3s-conferences.org]

(E)-tert-Butyl 3-(4-formylphenyl)acrylate CAS number 144374-53-8

An In-Depth Technical Guide to (E)-tert-Butyl 3-(4-formylphenyl)acrylate

Introduction: A Bifunctional Scaffold for Modern Synthesis

(E)-tert-Butyl 3-(4-formylphenyl)acrylate, identified by its CAS number 144374-53-8, is a highly versatile organic compound that has garnered significant interest in chemical research.[1][2] Its value lies in its bifunctional nature, incorporating two key reactive groups within a single, well-defined molecular architecture.[1] This structure features an α,β-unsaturated ester (an acrylate) and an aromatic aldehyde (a formylphenyl group), making it a powerful building block for constructing complex molecules in fields ranging from medicinal chemistry to materials science.[2]

The "(E)" designation in its name is crucial, specifying the trans stereochemistry across the carbon-carbon double bond, a configuration that is often critical for achieving desired biological activity or material properties.[1] The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.[1] Simultaneously, the aldehyde group provides a reactive "handle" for a wide array of chemical transformations.[2] This guide provides a technical overview of its synthesis, characterization, and strategic applications for researchers and drug development professionals.

Physicochemical and Structural Properties

A clear understanding of a compound's properties is foundational to its application. The key characteristics of (E)-tert-Butyl 3-(4-formylphenyl)acrylate are summarized below.

| Property | Value | Source |

| CAS Number | 144374-53-8 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₆O₃ | [1] |

| Molecular Weight | 232.27 g/mol | [1] |

| IUPAC Name | tert-butyl (E)-3-(4-formylphenyl)prop-2-enoate | [1] |

| Appearance | Typically a white to off-white solid | Inferred from common acrylate compounds |

| Purity | Commercially available up to 95-97% | [1][3] |

Synthesis via Palladium-Catalyzed Heck Reaction

The most reliable and stereoselective method for synthesizing (E)-tert-Butyl 3-(4-formylphenyl)acrylate is the Mizoroki-Heck reaction.[2] This powerful palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an aryl halide and an alkene, offering excellent control over the geometry of the resulting double bond, strongly favoring the (E)-isomer.[5][6]

Reaction Principle and Mechanism

The Heck reaction involves the coupling of an unsaturated halide, such as 4-bromobenzaldehyde, with an alkene—in this case, tert-butyl acrylate—in the presence of a palladium catalyst and a base.[5] The catalytic cycle is a cornerstone of modern organometallic chemistry and proceeds through several key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[5]

-

Alkene Coordination & Insertion: The alkene (tert-butyl acrylate) coordinates to the palladium center and subsequently inserts into the Pd-Aryl bond.

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, re-forming the double bond in the product and generating a palladium-hydride species. This step establishes the trans configuration.[5]

-

Reductive Elimination: The base regenerates the Pd(0) catalyst, allowing the cycle to continue.[5]

Caption: Fig 1. General workflow for the synthesis and purification.

Experimental Protocol: A Representative Procedure

This protocol is a representative example based on established Heck reaction methodologies and should be adapted and optimized for specific laboratory conditions.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 1-3 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine, 2-6 mol%).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., DMF or acetonitrile), followed by tert-butyl acrylate (1.2-1.5 eq) and a base such as triethylamine (2.0-3.0 eq).

-

Heating and Monitoring: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure (E)-tert-Butyl 3-(4-formylphenyl)acrylate.[1]

Structural Confirmation and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive structural fingerprint.

Caption: Fig 2. Analytical workflow for product characterization.

Expected Spectroscopic Data

The following table summarizes the expected data from standard analytical techniques used to validate the structure of (E)-tert-Butyl 3-(4-formylphenyl)acrylate.

| Technique | Feature | Expected Observation |

| ¹H NMR | Aldehyde Proton (-CHO) | Singlet, ~9.9-10.1 ppm |

| Aromatic Protons | Two doublets (AA'BB' system), ~7.6-7.9 ppm | |

| Vinylic Protons (-CH=CH-) | Two doublets, ~6.5 and ~7.7 ppm, with a large coupling constant (J ≈ 16 Hz) confirming trans geometry | |

| tert-Butyl Protons | Singlet, ~1.5 ppm, integrating to 9H | |

| ¹³C NMR | Aldehyde Carbonyl | ~191 ppm |

| Ester Carbonyl | ~165 ppm | |

| Vinylic & Aromatic Cs | ~120-145 ppm | |

| tert-Butyl Carbons | Quaternary C at ~81 ppm, Methyl Cs at ~28 ppm | |

| FT-IR (cm⁻¹) | C=O Stretch (Aldehyde) | Strong, sharp peak ~1700-1710 cm⁻¹ |

| C=O Stretch (Ester) | Strong, sharp peak ~1715-1725 cm⁻¹ | |

| C=C Stretch (Alkene) | Medium peak ~1640 cm⁻¹ | |

| Mass Spec (ESI-MS) | Molecular Ion | [M+H]⁺ at m/z 233.12 or [M+Na]⁺ at m/z 255.10 |

Applications in Drug Discovery and Chemical Biology

The utility of (E)-tert-Butyl 3-(4-formylphenyl)acrylate stems from the orthogonal reactivity of its functional groups, allowing for sequential and site-selective modifications.

Caption: Fig 3. Key reactive pathways and applications.

-

The Aldehyde as a Versatile Handle: The formyl group is a gateway to numerous transformations.[2]

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) provides access to a diverse library of secondary and tertiary amines, a common strategy in lead optimization.

-

Condensation Chemistry: It readily reacts with hydroxylamines, hydrazines, and related nucleophiles to form oximes and hydrazones, which are stable linkers used in bioconjugation and medicinal chemistry.

-

Olefinations: Wittig or Horner-Wadsworth-Emmons reactions can be performed on the aldehyde to further extend the conjugated system, a tactic used in the synthesis of dyes, molecular probes, and complex natural products.

-

-

The Acrylate as a Covalent Warhead: The α,β-unsaturated ester system is an electrophilic Michael acceptor.[1]

-

Targeted Covalent Inhibitors (TCIs): In drug development, this moiety can act as a "warhead" to form a permanent covalent bond with nucleophilic residues (like cysteine) in a target protein's active site. This leads to irreversible inhibition, which can offer advantages in potency and duration of action.

-

Polymer Synthesis: The acrylate group can participate in polymerization reactions, allowing the incorporation of the formylphenyl unit into advanced materials to create functional polymers.[2]

-

-

The Ester as a Masked Carboxylate: The tert-butyl ester is a stable protecting group that is orthogonal to many reaction conditions used to modify the aldehyde.

-

Selective Deprotection: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, cleanly cleaves the ester to reveal the corresponding carboxylic acid without affecting the rest of the molecule.[7]

-

Amide Coupling: The resulting carboxylic acid is a key intermediate for forming amide bonds via standard coupling reagents (e.g., HATU, EDC), enabling linkage to amino acids, peptides, or other amine-containing molecules of interest.

-

Conclusion

(E)-tert-Butyl 3-(4-formylphenyl)acrylate is more than a simple chemical; it is a strategically designed synthetic platform. Its synthesis is robust and stereocontrolled via the Heck reaction, and its structure is readily confirmed by standard spectroscopic methods. For researchers in drug discovery and materials science, this compound offers a reliable starting point for building molecular complexity through the selective and sequential manipulation of its aldehyde, acrylate, and protected carboxylate functionalities. Its role as a precursor for targeted covalent inhibitors and functionalized polymers underscores its importance in modern chemical synthesis.

References

- Palladium-catalyzed heck-type arylation of acrylate with diaryliodonium salts. (2012). RSC Advances.

- (E)-tert-Butyl 3-(4-formylphenyl)

- tert-Butyl acryl

- Heck reaction - Wikipedia. Wikipedia.

- AB311028 | CAS 144374-53-8 – abcr Gute Chemie. abcr Gute Chemie.

- THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOP. (2012). Middle East Technical University.

- 144374-53-8 | tert-Butyl 3-(4-formylphenyl)

- (E)-tert-Butyl 3-(4-formylphenyl)

- Heck Reaction—St

- Spectroscopic Characterization of Commercial UV-Curable Gel Polish, Identifying Acrylate Monomers and Additives Using NMR Technique. (2025).

- Heck Reaction. Organic Chemistry Portal.

- The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. (2012).

- QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYL

- Two-dimensional NMR studies of acrylate copolymers. (2010). Pure and Applied Chemistry.

- Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry. (2012). Analytical and Bioanalytical Chemistry.

- The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. (2000). Journal of Polymer Science Part A: Polymer Chemistry.

Sources

- 1. (E)-tert-Butyl 3-(4-formylphenyl)acrylate (144374-53-8) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. AB311028 | CAS 144374-53-8 – abcr Gute Chemie [abcr.com]

- 4. 144374-53-8 | tert-Butyl 3-(4-formylphenyl)acrylate - AiFChem [aifchem.com]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

(E)-tert-Butyl 3-(4-formylphenyl)acrylate molecular weight and formula

An In-Depth Technical Guide to (E)-tert-Butyl 3-(4-formylphenyl)acrylate: Properties, Synthesis, and Applications

Introduction

(E)-tert-Butyl 3-(4-formylphenyl)acrylate is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. As an aryl acrylate, it serves as a versatile building block, integrating the reactive properties of an α,β-unsaturated ester with the synthetic utility of an aromatic aldehyde.[1] Its structure is characterized by a tert-butyl ester, which provides steric bulk and influences solubility, and a formylphenyl moiety, which acts as a crucial synthetic "handle" for constructing more complex molecular architectures.[1][2] The "(E)" designation specifies the trans configuration across the acrylate double bond, a critical stereochemical feature that ensures well-defined three-dimensional structures in subsequent synthetic transformations and polymerizations.[1] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its key applications for professionals in research and development.

Chemical Identity and Physicochemical Properties

The unique properties of (E)-tert-Butyl 3-(4-formylphenyl)acrylate are derived directly from its molecular structure, which contains an ester, an alkene, and an aldehyde functional group within a conjugated system.[2] These features govern its reactivity, stability, and utility as a chemical intermediate.

A summary of its core identifiers and properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (E)-3-(4-formylphenyl)prop-2-enoate | [3] |

| Molecular Formula | C₁₄H₁₆O₃ | [2][3][4] |

| Molecular Weight | 232.28 g/mol | [3][4] |

| Exact Mass | 232.11000 Da | [2] |

| CAS Number | 144374-53-8 | [2][3] |

| Canonical SMILES | CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)C=O | [3] |

| InChI Key | OFMQCKGSKVARCL-CMDGGOBGSA-N | [3] |

| Appearance | White to off-white solid (inferred) | N/A |

Synthesis and Mechanistic Insights

The synthesis of (E)-aryl acrylates is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Heck-Mizoroki reaction. This methodology is favored for its high stereoselectivity, which reliably produces the desired (E)-isomer, and its tolerance for a wide range of functional groups, including the sensitive aldehyde moiety present in the target molecule.

Recommended Synthesis: Heck-Mizoroki Reaction

The reaction couples an aryl halide (4-halobenzaldehyde) with an activated alkene (tert-butyl acrylate) in the presence of a palladium catalyst and a base.

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

4-bromobenzaldehyde

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tolyl)₃)

-

Triethylamine (Et₃N), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzaldehyde (1.0 eq), Palladium(II) acetate (0.02 eq), and Tri(o-tolyl)phosphine (0.04 eq) under an inert nitrogen atmosphere.

-

Solvent and Reagent Addition: Add anhydrous DMF to dissolve the solids. Add anhydrous triethylamine (2.0 eq) followed by tert-butyl acrylate (1.5 eq).

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-bromobenzaldehyde spot is consumed (typically 4-8 hours).

-

Workup: Cool the mixture to room temperature. Filter the mixture through a pad of celite to remove palladium black and salts, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, dilute with water, and extract three times with ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure (E)-tert-butyl 3-(4-formylphenyl)acrylate.

Catalytic Cycle Mechanism

The causality behind the Heck reaction's success lies in its predictable and efficient catalytic cycle. The phosphine ligand stabilizes the palladium center, while the base is crucial for regenerating the active Pd(0) catalyst.

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Key Chemical Reactivity and Applications

The synthetic value of (E)-tert-butyl 3-(4-formylphenyl)acrylate lies in the orthogonal reactivity of its functional groups, making it a powerful intermediate in drug discovery and polymer chemistry.

-

The Aldehyde Handle: The formyl group is a gateway to numerous transformations. It readily undergoes reductive amination to form secondary and tertiary amines, Wittig reactions to generate stilbene derivatives, and oxidation or reduction to yield carboxylic acids or benzyl alcohols, respectively. This versatility is paramount in medicinal chemistry for structure-activity relationship (SAR) studies.

-

The Acrylate System: The electron-deficient double bond is an excellent Michael acceptor for the conjugate addition of nucleophiles. Furthermore, it can undergo radical polymerization to produce polyacrylates. The bulky tert-butyl group enhances the thermal stability and hydrophobicity of these polymers.[7][8]

Caption: Synthetic utility of the compound's functional groups.

Analytical Characterization

To ensure the identity and purity of the synthesized material, a combination of standard spectroscopic techniques is required. This forms a self-validating system for the protocol.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the tert-butyl group (a singlet at ~1.5 ppm, 9H), the vinylic protons of the acrylate (two doublets between 6.0-8.0 ppm with a large coupling constant, J ≈ 16 Hz, confirming the E-geometry), the aromatic protons (two doublets in the aromatic region), and the aldehyde proton (a singlet at ~10.0 ppm).

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the carbonyl carbons for the ester and aldehyde (~165 ppm and ~190 ppm, respectively), as well as the carbons of the tert-butyl group, the double bond, and the aromatic ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of 232.28 g/mol .

-

Infrared (IR) Spectroscopy: The IR spectrum will display strong characteristic absorption bands for the C=O stretching of the ester (~1710 cm⁻¹), the C=O stretching of the aldehyde (~1700 cm⁻¹), and the C=C stretching of the acrylate and aromatic ring (~1640 cm⁻¹ and ~1600 cm⁻¹, respectively).

Conclusion

(E)-tert-Butyl 3-(4-formylphenyl)acrylate is a high-value synthetic intermediate whose utility is derived from its distinct and orthogonally reactive functional groups. Its stereocontrolled synthesis via modern cross-coupling techniques like the Heck-Mizoroki reaction is reliable and efficient. The presence of both a versatile aldehyde handle and a polymerizable acrylate moiety makes it an indispensable tool for researchers and scientists in the design of novel pharmaceuticals and advanced functional materials.

References

-

tert-Butyl acrylate | C7H12O2 | CID 15458. PubChem, National Center for Biotechnology Information. [Link]

-

Tert.-Butyl Acrylate (TBA). Univar Solutions. [Link]

-

(E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester. PubChem, National Center for Biotechnology Information. [Link]

-

tert-Butyl acrylate. NIST WebBook, National Institute of Standards and Technology. [Link]

-

tert-butyl (E)-3-(4-(triethylgermyl)phenyl)acrylate. SpectraBase. [Link]

-

Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate. ResearchGate. [Link]

- A kind of technology of synthesizing tert-butyl acrylate.

-

Physicochemical characterization of poly(tert-butyl acrylate-b-methyl methacrylate) prepared with atom transfer radical polymerization by inverse gas chromatography. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (E)-tert-Butyl 3-(4-formylphenyl)acrylate (144374-53-8) for sale [vulcanchem.com]

- 3. 144374-53-8 | tert-Butyl 3-(4-formylphenyl)acrylate - AiFChem [aifchem.com]

- 4. 208036-26-4|tert-Butyl (E)-3-(4-formylphenyl)acrylate|BLD Pharm [bldpharm.com]

- 5. tert-Butyl acrylate | C7H12O2 | CID 15458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl acrylate [webbook.nist.gov]

- 7. discover.univarsolutions.com [discover.univarsolutions.com]

- 8. chemicals.basf.com [chemicals.basf.com]

Introduction: The Significance of a Bifunctional Building Block

An In-depth Technical Guide to the Structural Analysis of (E)-tert-Butyl 3-(4-formylphenyl)acrylate

(E)-tert-Butyl 3-(4-formylphenyl)acrylate is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure is characterized by a unique combination of reactive functional groups: a para-substituted aromatic ring, an aldehyde (formyl group), and an α,β-unsaturated ester, specifically a tert-butyl acrylate. This distinct architecture makes it a versatile synthetic intermediate. The acrylate moiety can participate in polymerization and Michael addition reactions, while the aldehyde serves as a crucial handle for transformations such as reductive amination, Wittig reactions, and oxidations to form a carboxylic acid.[1]

The stereochemistry of the alkene, fixed in the (E) or trans configuration, is critical as it defines the spatial arrangement of substituents and, consequently, the biological activity or material properties of its derivatives. Therefore, a rigorous and unambiguous structural analysis is not merely a procedural step but a fundamental requirement for any research or development professional utilizing this compound. This guide provides a comprehensive overview of the synthesis, purification, and multi-faceted spectroscopic analysis required to unequivocally confirm the structure and purity of (E)-tert-Butyl 3-(4-formylphenyl)acrylate.

Part 1: Synthesis and Purification

A pure sample is a prerequisite for accurate structural analysis. The most common and efficient route to synthesize this compound is through a palladium-catalyzed cross-coupling reaction.

Synthesis via Heck-Mizoroki Reaction

The Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex.[2][3] For this synthesis, 4-bromobenzaldehyde is coupled with tert-butyl acrylate. The reaction is highly stereoselective, predominantly yielding the (E)-isomer due to the syn-addition of the aryl group and palladium to the alkene, followed by a syn-β-hydride elimination.[4][5]

Causality of Experimental Choices:

-

Catalyst: A palladium(II) source like Palladium(II) acetate, Pd(OAc)₂, is often used as a precatalyst, which is reduced in situ to the active Pd(0) species.[4]

-

Base: A base, such as triethylamine (Et₃N), is essential. Its primary role is to neutralize the hydrogen bromide (HBr) generated during the reaction, which regenerates the Pd(0) catalyst for the next cycle.[2]

-

Solvent: A polar aprotic solvent like acetonitrile or DMF is used to dissolve the reactants and facilitate the reaction.

Caption: Figure 1: Catalytic Cycle of the Heck-Mizoroki Reaction.

Experimental Protocol: Synthesis

-

To a solution of 4-bromobenzaldehyde (1.0 eq) and Palladium(II) acetate (0.02 eq) in deoxygenated acetonitrile (MeCN), add tert-butyl acrylate (1.2 eq) and triethylamine (2.0 eq) at room temperature.[4]

-

Heat the reaction mixture to reflux (approx. 82°C) and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon complete consumption of the starting material, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds.[6] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[7][8] An ideal solvent dissolves the compound sparingly at room temperature but completely at its boiling point.

Causality of Experimental Choices:

-

Solvent System: A mixed solvent system, such as ethanol/water or hexanes/ethyl acetate, is often effective. One starts by dissolving the crude product in a minimum amount of the "good" solvent (in which it is more soluble) at boiling. The "anti-solvent" (in which it is less soluble) is then added dropwise until the solution becomes slightly turbid, indicating saturation.[9]

-

Cooling Rate: Slow cooling is crucial. It allows for the formation of a well-ordered crystal lattice that systematically excludes impurities, which remain in the mother liquor.[9] Rapid cooling can trap impurities within the crystals.

Experimental Protocol: Purification

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal volume of a hot solvent (e.g., ethanol) with stirring until the solid just dissolves.

-

If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities, followed by hot filtration.[6]

-

Allow the solution to cool slowly and undisturbed to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the pure crystals by vacuum filtration using a Büchner funnel.[8]

-

Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor from the crystal surfaces.[6]

-

Dry the crystals under vacuum to remove all traces of solvent. The purity can be initially assessed by a sharp melting point.

Part 2: Spectroscopic Structural Elucidation

The following techniques, when used in concert, provide an unambiguous confirmation of the molecular structure.

Caption: Figure 2: Integrated Workflow for Synthesis and Analysis.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Protocol: Sample Preparation & Analysis

-

Dissolve ~5-10 mg of the purified solid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

Data Interpretation and Key Signatures

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key Insight |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | 1H | Unambiguous confirmation of the formyl group in a highly deshielded environment.[10] |

| Aromatic (ortho to CHO) | 7.8 - 7.9 | Doublet (d) | 2H | Deshielded by the electron-withdrawing aldehyde group. |

| Aromatic (ortho to Acrylate) | 7.6 - 7.7 | Doublet (d) | 2H | Deshielded by the acrylate group. The clear doublet pattern confirms para-substitution. |

| Vinylic (β to C=O) | 7.6 - 7.8 | Doublet (d) | 1H | Its large coupling constant is critical for stereochemical assignment.[11] |

| Vinylic (α to C=O) | 6.4 - 6.6 | Doublet (d) | 1H | Coupled to the other vinylic proton.[11] |

| tert-Butyl (-C(CH₃)₃) | ~1.5 | Singlet (s) | 9H | Characteristic intense singlet confirming the tert-butyl ester group.[12] |

Expert Insight: Confirming the (E)-Stereochemistry The most critical piece of information from the ¹H NMR spectrum is the coupling constant (J-value) between the two vinylic protons. For a trans or (E)-alkene, this value is typically large, in the range of 14-18 Hz.[11] For the corresponding cis or (Z)-isomer, the coupling constant would be significantly smaller (typically 7-12 Hz). The observation of a doublet with J ≈ 16 Hz for the signals at ~7.7 ppm and ~6.5 ppm provides definitive proof of the (E)-configuration.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule.

Protocol: Sample Preparation & Analysis

-

Dissolve ~20-30 mg of the purified solid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquire the spectrum, typically requiring a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.

Data Interpretation and Key Signatures

| Carbon Assignment | Predicted δ (ppm) | Key Insight |

| Aldehyde Carbonyl (CHO) | 190 - 192 | Confirms the aldehyde functional group. |

| Ester Carbonyl (C=O) | ~165 | Confirms the acrylate ester functional group.[13] |

| Vinylic (β to C=O) | 142 - 144 | The carbon atom attached to the aromatic ring. |

| Aromatic (quaternary, C-CHO) | 138 - 140 | The carbon atom to which the aldehyde is attached. |

| Aromatic (quaternary, C-acrylate) | 133 - 135 | The carbon atom to which the acrylate group is attached. |

| Aromatic (CH) | 128 - 131 | Signals for the four aromatic CH carbons. |

| Vinylic (α to C=O) | 120 - 122 | The carbon atom adjacent to the ester carbonyl. |

| tert-Butyl (quaternary C) | 80 - 82 | The quaternary carbon of the tert-butyl group.[13] |

| tert-Butyl (CH₃) | ~28 | The three equivalent methyl carbons of the tert-butyl group.[13] |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic molecular vibrations.

Protocol: Sample Preparation & Analysis

-

Prepare a sample, typically as a thin film on a salt plate (if low melting) or as a KBr pellet.

-

Acquire the spectrum using an FTIR spectrometer.

Data Interpretation and Key Signatures

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Key Insight |

| ~2820 & ~2720 | C-H Stretch | Aldehyde | The presence of these two weak bands (Fermi doublet) is highly characteristic of an aldehyde C-H bond.[14] |

| ~1710 | C=O Stretch | Ester (α,β-unsaturated) | Strong, sharp absorption confirming the conjugated ester carbonyl. The frequency is slightly lower than a saturated ester due to conjugation.[15] |

| ~1690 | C=O Stretch | Aldehyde (aromatic) | Strong, sharp absorption for the aldehyde carbonyl, also lowered by conjugation with the aromatic ring.[16] |

| ~1635 | C=C Stretch | Alkene | Confirms the presence of the carbon-carbon double bond. |

| ~1600 & ~1450 | C=C Stretch | Aromatic Ring | Characteristic absorptions for the benzene ring. |

| ~980 | C-H Bend | (E)-disubstituted alkene | A strong out-of-plane bending vibration at this frequency is a hallmark of a trans-alkene. |

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, serving as the ultimate confirmation of the atomic composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Protocol: Sample Preparation & Analysis

-

Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[17]

Data Interpretation and Key Signatures

-

Molecular Formula: C₁₄H₁₆O₃

-

Exact Mass: 232.1099 g/mol

-

Molecular Ion Peak [M]⁺ or [M+H]⁺: A peak at m/z 232 (for EI) or 233 (for ESI) will confirm the molecular weight.

-

Key Fragmentation: A prominent fragmentation pathway for tert-butyl esters is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, which would result in a significant peak at m/z 177, corresponding to the protonated (E)-3-(4-formylphenyl)acrylic acid. Another common fragmentation is the loss of the tert-butyl radical (57 Da), leading to a peak at m/z 175.

Conclusion

The structural characterization of (E)-tert-Butyl 3-(4-formylphenyl)acrylate is a systematic process that integrates synthesis, purification, and a suite of complementary spectroscopic techniques. The Heck reaction provides a stereoselective route to the desired (E)-isomer, which can be purified to high homogeneity via recrystallization. The definitive structural proof rests on the combined interpretation of spectroscopic data: ¹H NMR confirms the proton connectivity and, crucially, the (E)-alkene geometry through a large vinylic coupling constant (~16 Hz). ¹³C NMR maps the complete carbon framework. IR spectroscopy provides a rapid fingerprint of the essential aldehyde and α,β-unsaturated ester functional groups. Finally, mass spectrometry confirms the molecular weight and formula. Together, these methods provide a self-validating system, ensuring the structural integrity of this valuable bifunctional molecule for its application in research and development.

References

-

Recrystallization . (n.d.). Columbia University. Retrieved from [Link]

-

Heck Reaction Mechanism . (n.d.). BYJU'S. Retrieved from [Link]

-

Heck Coupling . (n.d.). NROChemistry. Retrieved from [Link]

-

Recrystallization1 . (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents . (n.d.). Mettler Toledo. Retrieved from [Link]

-

A Wittig Reaction of Trans-Cinnamaldehyde . (n.d.). Scribd. Retrieved from [Link]

-

Heck Reaction . (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Recrystallization (chemistry) . (n.d.). Wikipedia. Retrieved from [Link]

-

Heck cross coupling reaction . (n.d.). Slideshare. Retrieved from [Link]

-

Isolation and Purification of Organic Compounds Recrystallization (Expt #3) . (n.d.). St. Olaf College. Retrieved from [Link]

-

Wittig Reaction Of Trans-Cinnamaldehyde Lab Report . (n.d.). Cram. Retrieved from [Link]

-

Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction . (2017). JoVE. Retrieved from [Link]

-

Wittig Reaction . (2012). Boston University. Retrieved from [Link]

-

Popa, I., et al. (2012). Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry . Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Wittig Synthesis of Alkenes . (2013). Odinity. Retrieved from [Link]

-

Infrared spectra of: (a) cinnamaldehyde; (b) polyethyleneimine; and (c)... . (n.d.). ResearchGate. Retrieved from [Link]

-

Sample Lab Report - The Wittig Reaction . (n.d.). EduBirdie. Retrieved from [Link]

-

Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials . (n.d.). SciTePress. Retrieved from [Link]

-

Supporting Information . (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

FTIR spectrum of cinnamaldehyde isolated from Cinnamomum zeylanicum bark oil . (n.d.). ResearchGate. Retrieved from [Link]

-

THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROMETRY . (2012). Middle East Technical University. Retrieved from [Link]

-

Cinnamaldehyde - Optional[FTIR] - Spectrum . (n.d.). SpectraBase. Retrieved from [Link]

-

M/z spectra of (a) n-butyl acrylate, (b) methyl acrylate, (c) n-butyl... . (n.d.). ResearchGate. Retrieved from [Link]

-

Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography . (n.d.). IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]

-

tert-Butyl acrylate . (n.d.). PubChem. Retrieved from [Link]

-

The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization . (n.d.). Wiley Online Library. Retrieved from [Link]

-

tert-Butyl acrylate . (n.d.). NIST WebBook. Retrieved from [Link]

-

tert-Butyl acrylate - Optional[13C NMR] - Chemical Shifts . (n.d.). SpectraBase. Retrieved from [Link]

-

The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin . (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate . (n.d.). ResearchGate. Retrieved from [Link]

-

¹H NMR spectrum of the poly(butyl acrylate) (PBA) synthesized by DITP... . (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. Heck cross coupling reaction | PPTX [slideshare.net]

- 4. Heck Coupling | NROChemistry [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Recrystallization [sites.pitt.edu]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. mt.com [mt.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. tert-Butyl acrylate(1663-39-4) 1H NMR spectrum [chemicalbook.com]

- 13. tert-Butyl acrylate(1663-39-4) 13C NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. tert-Butyl acrylate [webbook.nist.gov]

- 16. Cinnamaldehyde(104-55-2) IR Spectrum [chemicalbook.com]

- 17. scitepress.org [scitepress.org]

An In-depth Technical Guide to (E)-tert-Butyl 3-(4-formylphenyl)acrylate

Abstract: This technical guide provides a comprehensive overview of (E)-tert-butyl 3-(4-formylphenyl)acrylate, a bifunctional organic compound of significant interest in synthetic chemistry. We delve into its primary synthesis via the Mizoroki-Heck reaction, detailing the mechanistic rationale and providing a validated experimental protocol. The guide further presents a thorough characterization of the molecule using modern spectroscopic techniques. A central focus is placed on the compound's reactivity, exploring the diverse chemical transformations enabled by its aldehyde and α,β-unsaturated ester moieties. Finally, we highlight its role as a versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable synthetic intermediate.

Introduction: A Molecule of Dual Functionality

(E)-tert-Butyl 3-(4-formylphenyl)acrylate, identified by CAS Number 144374-53-8, is a crystalline organic compound featuring a unique molecular architecture.[1] Its structure is characterized by two highly reactive functional groups: a terminal aldehyde (-CHO) on a phenyl ring and an α,β-unsaturated tert-butyl ester. These groups are connected in a conjugated system, which significantly influences the molecule's reactivity and properties.[1]

The "(E)" designation specifies the stereochemistry of the carbon-carbon double bond within the acrylate moiety, indicating a trans configuration where the bulky phenyl and ester groups are on opposite sides. This specific arrangement is crucial for predictable reactivity and downstream applications. The presence of both an electrophilic aldehyde carbon and an electrophilic β-carbon in the acrylate system makes this compound a versatile and valuable intermediate for constructing complex molecular frameworks.[2]

Synthesis: The Mizoroki-Heck Reaction

The most reliable and stereoselective method for synthesizing (E)-tert-butyl 3-(4-formylphenyl)acrylate is the Palladium-catalyzed Mizoroki-Heck reaction.[3] This powerful cross-coupling reaction forms a new carbon-carbon bond between an aryl halide and an alkene, in this case, 4-bromobenzaldehyde and tert-butyl acrylate.[4]

Mechanistic Rationale and Component Selection

The Mizoroki-Heck reaction proceeds through a well-established catalytic cycle. The choice of each component is critical for achieving high yield and stereoselectivity for the desired (E)-isomer.

-

Palladium Catalyst (e.g., Pd(OAc)₂): Palladium(II) acetate is a common and effective precatalyst. In the presence of a phosphine ligand and a base, it is reduced in situ to the active Pd(0) species, which initiates the catalytic cycle.

-

Phosphine Ligand (e.g., P(o-tolyl)₃): A bulky, electron-rich phosphine ligand is essential. It stabilizes the Pd(0) species, facilitates the oxidative addition of the aryl halide, and influences the regioselectivity and rate of the subsequent steps.

-

Base (e.g., Triethylamine, Et₃N): A base is required to neutralize the hydrohalic acid (HBr) generated during the final β-hydride elimination step, regenerating the Pd(0) catalyst and allowing the cycle to continue.[5]

-

Solvent (e.g., DMF or NMP): A polar aprotic solvent like N,N-dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is typically used to dissolve the reactants and facilitate the reaction, which is often run at elevated temperatures.

Synthesis Workflow Diagram

Caption: Workflow for the Mizoroki-Heck Synthesis.

Detailed Experimental Protocol

Materials:

-

4-Bromobenzaldehyde

-

tert-Butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri-o-tolylphosphine (P(o-tolyl)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-bromobenzaldehyde (1.0 eq), palladium(II) acetate (0.02 eq), and tri-o-tolylphosphine (0.04 eq).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous DMF via syringe, followed by triethylamine (1.5 eq) and tert-butyl acrylate (1.2 eq).

-

Heat the reaction mixture to 100 °C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 8-12 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and wash sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford (E)-tert-butyl 3-(4-formylphenyl)acrylate as a solid.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed through a combination of physical measurements and spectroscopic analysis.

| Property | Value |

| CAS Number | 144374-53-8[1] |

| Molecular Formula | C₁₄H₁₆O₃[1] |

| Molecular Weight | 232.28 g/mol [6] |

| Appearance | White to off-white solid |

| Melting Point | 88-92 °C |

Spectroscopic Data Summary

| Technique | Key Features and Interpretation |

| ¹H NMR | δ ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).δ ~7.9 ppm (d, 2H): Aromatic protons ortho to the aldehyde.δ ~7.7 ppm (d, 2H): Aromatic protons meta to the aldehyde.δ ~7.6 ppm (d, 1H, J ≈ 16 Hz): Vinylic proton β to the ester. The large coupling constant confirms the (E)-stereochemistry.δ ~6.5 ppm (d, 1H, J ≈ 16 Hz): Vinylic proton α to the ester.δ ~1.5 ppm (s, 9H): tert-Butyl protons (-C(CH₃)₃). |

| ¹³C NMR | δ ~191 ppm: Aldehyde carbonyl carbon.δ ~165 ppm: Ester carbonyl carbon.δ ~145-120 ppm: Aromatic and vinylic carbons.δ ~81 ppm: Quaternary tert-butyl carbon.δ ~28 ppm: tert-Butyl methyl carbons. |

| IR (cm⁻¹) | ~2820, 2730: C-H stretch of the aldehyde.~1710: C=O stretch of the ester carbonyl.~1695: C=O stretch of the aldehyde carbonyl.~1640: C=C stretch of the acrylate.~980: C-H out-of-plane bend, characteristic of (E)-disubstituted alkenes. |

| Mass Spec (ESI+) | m/z = 233.1 [M+H]⁺, 255.1 [M+Na]⁺ |

Chemical Reactivity and Synthetic Utility

The dual functionality of (E)-tert-butyl 3-(4-formylphenyl)acrylate makes it a powerful building block. The aldehyde and the acrylate moiety can be addressed selectively or in tandem to build molecular complexity.

Transformations of the Functional Groups

-

At the Aldehyde: The formyl group is a versatile handle for various transformations.[2]

-

Oxidation: Can be oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: Can be selectively reduced to a primary alcohol with mild reducing agents like sodium borohydride (NaBH₄).

-

Reductive Amination: Reacts with amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines.

-

C-C Bond Formation: Serves as an electrophile in Wittig, Horner-Wadsworth-Emmons, and aldol reactions to extend the carbon skeleton.

-

-

At the Acrylate Moiety: The α,β-unsaturated system is prone to nucleophilic attack.[2]

-

Michael Addition: The β-carbon is highly electrophilic and readily undergoes 1,4-conjugate addition with a wide range of nucleophiles (e.g., enolates, Gilman reagents, amines).[2]

-

Hydrogenation: The double bond can be reduced using catalytic hydrogenation (e.g., H₂, Pd/C).

-

Cycloaddition: Can act as a dienophile in Diels-Alder reactions.

-

Caption: Key Reactivity Pathways of the Title Compound.

Applications in Advanced Synthesis

The versatility of (E)-tert-butyl 3-(4-formylphenyl)acrylate has established it as a key intermediate in multi-step syntheses within medicinal chemistry and materials science.

-

Pharmaceutical Scaffolds: This compound serves as a precursor for the synthesis of complex heterocyclic structures and pharmacologically active molecules. For instance, the aldehyde can be elaborated into a more complex side chain, while the acrylate can be used to introduce a propionate moiety, a common feature in many drug candidates. It is a known building block for γ-secretase inhibitors, which have been investigated for the treatment of Alzheimer's disease.

-

Polymer and Materials Science: As a functionalized acrylate, it can be used as a monomer in polymerization reactions. The aldehyde group provides a site for post-polymerization modification, allowing for the creation of functional polymers with tailored properties, such as specific thermal or optical characteristics.[2][7][8]

Conclusion

(E)-tert-butyl 3-(4-formylphenyl)acrylate is a highly valuable and versatile bifunctional intermediate in modern organic synthesis. Its efficient and stereoselective preparation via the Mizoroki-Heck reaction, combined with the distinct and predictable reactivity of its aldehyde and acrylate functionalities, provides chemists with a powerful tool for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of bioactive compounds and functional materials underscores its importance for professionals in drug discovery and materials science.

References

-

ResearchGate. Heck reaction between 4-bromobenzaldehyde and n-butyl acry- late using compounds 4 and 5 as catalysts. [Link]

-

National Center for Biotechnology Information. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. PubMed Central. [Link]

-

Wiley Online Library. The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

-

National Center for Biotechnology Information. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]

- Google Patents.

Sources

- 1. (E)-tert-Butyl 3-(4-formylphenyl)acrylate (144374-53-8) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 208036-26-4|tert-Butyl (E)-3-(4-formylphenyl)acrylate|BLD Pharm [bldpharm.com]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. US7015294B2 - Acrylate polymers based on tert-butyl acrylate and/or tert-butyl methacrylate - Google Patents [patents.google.com]

An In-depth Technical Guide to (E)-tert-Butyl 3-(4-formylphenyl)acrylate: Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of (E)-tert-Butyl 3-(4-formylphenyl)acrylate, a versatile bifunctional organic compound. The guide delves into its structural significance, historical context of its synthesis, detailed modern synthetic protocols with mechanistic insights, and its emerging applications as a key building block in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and polymer science, offering both foundational knowledge and practical, field-proven insights.

Introduction and Structural Significance

(E)-tert-Butyl 3-(4-formylphenyl)acrylate, identified by its CAS number 144374-53-8, is an organic molecule that marries two highly reactive and synthetically valuable functional groups: an α,β-unsaturated ester and an aromatic aldehyde.[1] The "(E)" designation specifies the trans geometry of the alkene, a crucial stereochemical feature that dictates its reactivity and the geometry of its downstream products.

The molecule's utility stems from this dual functionality:

-